molecular formula C24H19ClN4OS B2498714 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide CAS No. 688792-82-7

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide

Cat. No. B2498714
CAS RN: 688792-82-7
M. Wt: 446.95
InChI Key: HJSURBSRMNBNAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazoquinazolin derivatives involves multistep reactions that typically start with the formation of the core benzimidazole or quinazoline ring followed by various functionalization steps. For instance, Angelo et al. (1983) described the synthesis of N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines, which, although not showing antifilarial activity, highlight the synthetic routes towards complex benzimidazoquinazolin structures (Angelo et al., 1983). Shiau et al. (1989) further developed the synthesis of related structures through reactions of 2-aminothiobenzamide with isocyanates, demonstrating the versatility in creating diverse benzimidazoquinazolinones (Shiau et al., 1989).

Scientific Research Applications

Optoelectronic Applications

Quinazoline derivatives, including those structurally related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide, have been extensively studied for their potential in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value for novel optoelectronic material creation. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, electroluminescent properties of quinazoline derivatives with π-extended conjugated systems have been highlighted as crucial for the development of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, these derivatives are of interest for nonlinear optical materials and colorimetric pH sensors, suggesting a broad spectrum of optoelectronic applications (Lipunova et al., 2018).

Therapeutic Research

The compound's benzimidazole aspect ties into its relevance in therapeutic research. Benzimidazole-quinaline hybrids have been the focus of numerous studies due to their broad spectrum of biological activities. These compounds have shown considerable activity across various therapeutic areas, including cancer treatment, bacterial and fungal infections, and as potential agents in overcoming microbial resistance. The strategy of combining bioactive heterocyclic moieties into a single molecular platform has emerged as a promising approach to discover novel antimicrobial drugs with unique modes of action. This aligns with the growing need for innovative antimicrobial therapies in the face of escalating microbial resistance (Salahuddin et al., 2023).

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c1-2-21(23(30)26-16-13-11-15(25)12-14-16)31-24-28-18-8-4-3-7-17(18)22-27-19-9-5-6-10-20(19)29(22)24/h3-14,21H,2H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSURBSRMNBNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chlorophenyl)butanamide

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